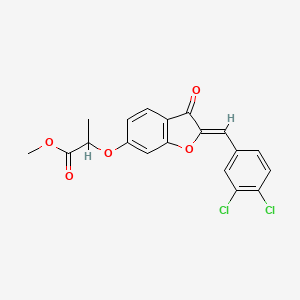
(Z)-2-((2-(3,4-二氯亚苄基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C19H14Cl2O5 and its molecular weight is 393.22. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
超分子凝胶化
(Z)-2-((2-(3,4-二氯亚苄基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸甲酯: 属于一类低分子量凝胶剂 (LMWGs)。这些分子自组装成网络,固定溶剂,形成凝胶。该化合物的独特结构使其能够在各种溶剂中创建样品跨越的网络。其“蝴蝶状”构型,以亚苄基基团为“翅膀”,以山梨醇骨架为“身体”,支撑着它的凝胶化机制。 应用包括个人护理产品、聚合物成核/澄清和液晶材料 .
组织工程
研究人员正在研究 LMWGs 在组织工程支架中的应用。(Z)-2-((2-(3,4-二氯亚苄基)-3-氧代-2,3-二氢苯并呋喃-6-基)氧基)丙酸甲酯可能有助于创建支持细胞生长和再生的三维结构。
总之,该化合物的多功能性和自组装特性为跨越多个领域的研发和实际应用开辟了激动人心的途径。 它作为凝胶剂的历史悠久,加上现代衍生方法,确保了这一类化合物的光明未来 . 🌟
生物活性
(Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its chemical properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by the presence of:
- Benzofuran moiety : Known for its diverse biological activities.
- Dichlorobenzylidene group : Enhances lipophilicity and potential interactions with biological targets.
- Ester functional group : Contributes to its chemical reactivity.
The molecular formula is C18H12Cl2O5 with a molecular weight of approximately 379.2 g/mol. The Z-configuration indicates a specific geometric arrangement that may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures to (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibit notable antimicrobial activity. The presence of halogen atoms (chlorine) often enhances this activity due to increased reactivity with microbial enzymes or cellular components .
Anti-inflammatory Effects
Compounds in the benzofuran class have been associated with anti-inflammatory properties. The dichlorobenzylidene group may contribute to this effect by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth factors. The specific interactions at the molecular level are still under investigation but show promise for future therapeutic applications .
In Vitro Studies
A study involving cell-based assays demonstrated that analogs of (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate effectively inhibited melanin production in B16F10 cells. This effect was attributed to the inhibition of intracellular tyrosinase activity, a key enzyme in melanin synthesis .
| Analog | IC50 Value (µM) | Activity |
|---|---|---|
| Analog 1 | 17.62 | Moderate Inhibition |
| Analog 3 | 1.12 | Strong Inhibition |
| Kojic Acid | 24.09 | Positive Control |
The results indicated that some analogs exhibited stronger inhibitory effects than kojic acid, a well-known tyrosinase inhibitor .
Cytotoxicity Assessment
In evaluating cytotoxic effects, certain analogs showed no significant toxicity at concentrations ≤20 µM over 48 and 72 hours, suggesting a favorable safety profile for potential therapeutic use. However, one analog demonstrated concentration-dependent cytotoxicity and was excluded from further testing .
The mechanism by which (Z)-methyl 2-((2-(3,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Compounds structurally related to this compound have shown the ability to inhibit key enzymes involved in various metabolic pathways.
- Receptor Interaction : The lipophilic nature of the dichlorobenzylidene group may facilitate interactions with cellular receptors or transport proteins.
- Oxidative Stress Modulation : Some studies indicate that such compounds can modulate oxidative stress levels within cells, contributing to their anti-inflammatory and anticancer effects .
属性
IUPAC Name |
methyl 2-[[(2Z)-2-[(3,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10(19(23)24-2)25-12-4-5-13-16(9-12)26-17(18(13)22)8-11-3-6-14(20)15(21)7-11/h3-10H,1-2H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTACPMJBYYAWPB-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)Cl)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














